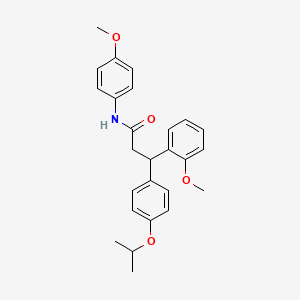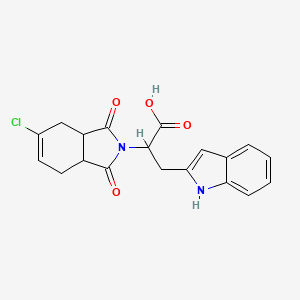![molecular formula C18H18ClN3O5 B4083899 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide](/img/structure/B4083899.png)
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide
説明
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide, also known as CINB, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. CINB belongs to the class of benzamide derivatives, and it has been found to exhibit anti-tumor activity in various cancer cell lines. In
科学的研究の応用
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide exhibits anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition to its anti-tumor activity, 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
作用機序
The mechanism of action of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide is not fully understood. However, studies have suggested that 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide exerts its anti-tumor activity through the inhibition of tubulin polymerization and the disruption of microtubule dynamics. This leads to the arrest of the cell cycle and the induction of apoptosis in cancer cells. 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide has also been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide has been found to exhibit low toxicity and high selectivity towards cancer cells. In vitro studies have shown that 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide has a half-maximal inhibitory concentration (IC50) in the micromolar range, indicating its potency against cancer cells. 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide has also been found to inhibit the growth of cancer cells in xenograft mouse models. However, further studies are needed to determine the pharmacokinetics and toxicity of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide in vivo.
実験室実験の利点と制限
One advantage of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide is its potential use as a lead compound for the development of novel anti-cancer drugs. Its low toxicity and high selectivity towards cancer cells make it an attractive candidate for further drug development. However, one limitation of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its pharmacokinetics and toxicity in vivo. Further studies are also needed to elucidate its mechanism of action and its potential use in combination with other anti-cancer drugs. Finally, the development of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide analogs with improved solubility and potency may lead to the discovery of novel anti-cancer drugs.
Conclusion
In conclusion, 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide is a promising compound that exhibits anti-tumor activity in various cancer cell lines. Its potential use in cancer treatment and its low toxicity make it an attractive candidate for further drug development. The optimization of its synthesis method, investigation of its pharmacokinetics and toxicity in vivo, and elucidation of its mechanism of action are important future directions for the study of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide.
特性
IUPAC Name |
2-chloro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5/c1-10(2)17(23)21-15-7-4-11(8-16(15)27-3)20-18(24)13-6-5-12(22(25)26)9-14(13)19/h4-10H,1-3H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWIEVDUQFDJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-4-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)-1-naphthamide](/img/structure/B4083823.png)
![N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4083832.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083837.png)
![4-(4-{[2-(4-morpholinyl)ethyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone](/img/structure/B4083849.png)

![6-amino-4-(3-furyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083868.png)

![2-amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4083880.png)
![1-benzyl-2-[4-(benzyloxy)phenyl]-4-oxo-2-azetidinecarbonitrile](/img/structure/B4083882.png)
amino]isonicotinonitrile](/img/structure/B4083896.png)
![N-(2-chloro-4-nitrophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4083904.png)
![ethyl 4-({[(5-{1-[(4-chlorobenzoyl)amino]ethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4083914.png)
![2-phenoxy-N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)acetamide hydrochloride](/img/structure/B4083915.png)
